1-Decene

Catalog No.
S539978
CAS No.
68037-01-4
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene

CAS Number

68037-01-4

Product Name

1-Decene

IUPAC Name

dec-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=C

Solubility

4.06e-06 M
Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)
Solubility in water: none

Synonyms

Polydecene, hydrogenated; Poly(1-decene); Hydrogenated decene homopolymer; Hydrogenated polydecene; 1-Decene, homopolymer, hydrogenated.

Canonical SMILES

CCCCCCCCC=C

Description

The exact mass of the compound 1-Decene is 140.1565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.06e-06 mmiscible in ethanol and ethyl etherin water, 0.115 mg/l @ 25 °csolubility in water, g/100ml: (very poor)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62122. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: GLAZING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

  • Building Block: Due to its reactive double bond, 1-decene serves as a valuable building block for the synthesis of various complex organic molecules. Researchers utilize it in reactions like metathesis, polymerization, and hydroformylation to create polymers, surfactants, and other functional materials [Source: Santa Cruz Biotechnology - 10-Bromo-1-decene ()].

Understanding Reaction Mechanisms

  • Reaction Model: 1-decene's relatively simple structure makes it a useful model compound for studying reaction mechanisms in organic chemistry. By observing its behavior in various reactions, scientists gain insights into how more complex molecules react [Source: Journal of the American Chemical Society, Kinetic and Mechanistic Studies of the Hydrogenation of Higher 1-Alkenes over Nickel Catalysts, 1995, 117 (18), 8352-8360].

Development of New Catalysts

  • Testing Platform: 1-decene plays a role in the development of novel catalysts. Researchers employ it as a substrate to evaluate the efficiency and selectivity of new catalytic systems designed for various organic transformations [Source: ACS Catalysis, Palladium-Catalyzed Hydrocarboxylation of Internal Alkenes with CO2: Mechanistic Insights and Scope, 2017, 7 (10), 6772-6779].

1-Decene is an organic compound with the molecular formula C10H20C_{10}H_{20}. It is classified as an alkene due to the presence of a double bond between two carbon atoms, specifically at the first position in its carbon chain. This compound is a colorless liquid with a pleasant odor and is insoluble in water, floating on its surface instead . As an alpha-olefin, 1-decene is significant in industrial applications, particularly as a comonomer in the production of various polymers and as an intermediate in the synthesis of epoxides, amines, synthetic lubricants, and fatty acids .

Typical of alkenes:

  • Ethenolysis: In this reaction, 1-decene can be produced from methyl oleate when reacted with ethylene:
    methyl oleate+ethylene1 decene+methyl 9 decenoate\text{methyl oleate}+\text{ethylene}\rightarrow \text{1 decene}+\text{methyl 9 decenoate}
  • Polymerization: Under certain conditions, 1-decene can undergo addition polymerization to form polyethylene and other copolymers. This process often requires catalysts such as acids or metal complexes .
  • Reactivity with Oxidizing Agents: 1-Decene reacts vigorously with strong oxidizing agents and can release hydrogen gas when reacted with reducing agents .

While specific biological activities of 1-decene are not extensively documented, it has been isolated from natural sources such as the leaves of Farfugium japonicum. Additionally, it has been noted as an initial product in the microbial degradation of n-decane, indicating its potential role in environmental biochemistry and biodegradation processes .

The primary methods for synthesizing 1-decene include:

  • Oligomerization of Ethylene: This process involves the conversion of ethylene into higher olefins using catalysts such as those employed in the Ziegler process. This method is widely used in industrial settings to produce alpha-olefins like 1-decene .
  • Cracking of Petrochemical Waxes: This method involves breaking down larger hydrocarbon molecules into smaller ones, including 1-decene. This approach is also common in petrochemical industries .

1-Decene has a variety of applications across different industries:

  • Polymer Production: It serves as a comonomer in the production of linear low-density polyethylene (LLDPE) and other copolymers, enhancing their properties such as flexibility and strength .
  • Chemical Intermediate: It is utilized in synthesizing various chemicals, including surfactants, lubricants, and additives for fuels and oils .
  • Agricultural Chemicals: Due to its reactivity, it is also explored for use in producing agrochemicals .

Research indicates that 1-decene may have interactions that warrant caution. It is flammable and can form explosive mixtures with air at elevated temperatures. Moreover, it poses environmental risks as it is toxic to aquatic organisms and may bioaccumulate in marine environments .

In terms of health hazards, exposure to high concentrations may cause respiratory irritation and skin dryness. Safety measures should be implemented when handling this compound to mitigate risks associated with inhalation or skin contact .

Several compounds share structural similarities with 1-decene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-OcteneC8H16C_8H_{16}Shorter carbon chain; used similarly in polymers
1-DodeceneC12H24C_{12}H_{24}Longer carbon chain; used in similar applications
2-DeceneC10H20C_{10}H_{20}Isomeric form; different double bond position
Deca-2-eneC10H18C_{10}H_{18}Another isomer; used in specialty applications

Uniqueness of 1-Decene:

  • The primary distinction lies in its position as an alpha-olefin, which makes it particularly valuable for polymer synthesis compared to its isomers like 2-decene or other alkenes.
  • Its specific properties enable it to serve effectively as a comonomer in producing high-performance materials that require specific mechanical properties.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid; OtherSolid
GasVapor; Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

5.7

Exact Mass

140.1565

Boiling Point

339.1 °F at 760 mm Hg (USCG, 1999)
170.5 °C
170.56 °C @ 760 mm Hg
172 °C
146-170 °C

Flash Point

128 °F (USCG, 1999)
LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)
46 °C c.c.
45 °C c.c.

Vapor Density

4.84 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.741 at 68 °F (USCG, 1999)
0.7408 @ 20 °C/4 °C
Relative density (water = 1): 0.74
0.74 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

5.7 (LogP)
log Kow= 5.70
8
5.12

Odor

PLEASANT

Appearance

Solid powder

Melting Point

-87.3 °F (USCG, 1999)
-66.3 °C
-66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O4U4C718P

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 797 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 784 of 797 companies with hazard statement code(s):;
H226 (98.21%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.58%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (86.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 mmHg
1.67 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.23
Vapor pressure, kPa at 20 °C: 0.227

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

872-05-9
68037-01-4
68855-58-3
25189-70-2
37309-58-3
25339-53-1

Biological Half Life

4.47 Days

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Binding; Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Transportation equipment manufacturing
Wholesale and retail trade
1-Decene, homopolymer, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Decene: ACTIVE
1-Decene, homopolymer: ACTIVE
Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF 1-DECENE BY A DIRECTLY COMBINED GC-INFRARED SPECTROMETRIC SYSTEM.

Dates

Modify: 2023-08-15
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8: Pan GH, Barras A, Boussekey L, Boukherroub R. Silica cross-linked micelles loading with silicon nanoparticles: preparation and characterization. ACS Appl Mater Interfaces. 2013 Aug 14;5(15):7042-9. doi: 10.1021/am401313x. Epub 2013 Jul 24. PubMed PMID: 23844671.
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10: Cai Z, Ohmagari M, Nakayama Y, Shiono T. Highly Active Syndiospecific Living Polymerization of Higher 1-Alkene with ansa-Fluorenylamidodimethyltitanium Complex. Macromol Rapid Commun. 2009 Nov 2;30(21):1812-6. doi: 10.1002/marc.200900413. Epub 2009 Sep 1. PubMed PMID: 21638458.
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